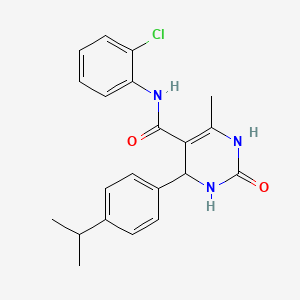![molecular formula C25H23NO B5056584 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as DPTB, is a synthetic compound that belongs to the class of benzo[a]phenanthridine alkaloids. DPTB has been the subject of scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has anti-cancer properties by inducing apoptosis in cancer cells. 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has also been shown to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease. In addition, 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been found to protect dopaminergic neurons from oxidative stress, which is a key feature of Parkinson's disease.
作用機序
The mechanism of action of 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood. However, studies have shown that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one also inhibits the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine. Furthermore, 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one protects dopaminergic neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one induces apoptosis in cancer cells, inhibits acetylcholinesterase activity, and protects dopaminergic neurons from oxidative stress. In vivo studies have shown that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one reduces tumor growth in mice, improves cognitive function in rats, and protects against neurotoxicity in mice.
実験室実験の利点と制限
2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages and limitations for lab experiments. One advantage is that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic compound, which allows for easy and reproducible synthesis. Another advantage is that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been extensively studied for its potential therapeutic applications, which provides a strong foundation for further research. However, one limitation is that the mechanism of action of 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood, which makes it challenging to design experiments to elucidate its mode of action. Another limitation is that 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has not been tested in clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One direction is to further investigate the mechanism of action of 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one to better understand how it exerts its anti-cancer, anti-Alzheimer's, and anti-Parkinson's effects. Another direction is to test 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on developing new derivatives of 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one with improved pharmacokinetic properties and increased potency. Finally, research could explore the potential of 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in other diseases, such as cardiovascular disease and diabetes.
合成法
The synthesis of 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione with 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The reaction yields 2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one as a white solid with a melting point of 221-223°C.
特性
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-25(2)14-19-22-18-11-7-6-8-16(18)12-13-20(22)26-24(23(19)21(27)15-25)17-9-4-3-5-10-17/h3-13,24,26H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRXCHGQPXIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5056548.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)